5-[(4-Octyloxyphenyl)methylene]-1,3-thiazolidine-2,4-dione

Lipophilicity PPARγ Drug Design

5-[(4-Octyloxyphenyl)methylene]-1,3-thiazolidine-2,4-dione (molecular formula C₂₄H₂₇NO₃S; MW ≈ 409.5 g/mol) is a 5-benzylidene-2,4-thiazolidinedione (TZD) derivative bearing a para-octyloxy substituent on the benzylidene phenyl ring. The compound belongs to the thiazolidinedione class, which is historically recognized for peroxisome proliferator-activated receptor γ (PPARγ) modulation and insulin-sensitizing pharmacology.

Molecular Formula C18H23NO3S
Molecular Weight 333.4 g/mol
Cat. No. B12142638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(4-Octyloxyphenyl)methylene]-1,3-thiazolidine-2,4-dione
Molecular FormulaC18H23NO3S
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESCCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)NC(=O)S2
InChIInChI=1S/C18H23NO3S/c1-2-3-4-5-6-7-12-22-15-10-8-14(9-11-15)13-16-17(20)19-18(21)23-16/h8-11,13H,2-7,12H2,1H3,(H,19,20,21)/b16-13-
InChIKeyBTOPKTORHFWJAI-SSZFMOIBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(4-Octyloxyphenyl)methylene]-1,3-thiazolidine-2,4-dione: A Long-Chain Alkoxybenzylidene Thiazolidinedione for PPARγ-Targeted Research and Industrial Antioxidant Applications


5-[(4-Octyloxyphenyl)methylene]-1,3-thiazolidine-2,4-dione (molecular formula C₂₄H₂₇NO₃S; MW ≈ 409.5 g/mol) is a 5-benzylidene-2,4-thiazolidinedione (TZD) derivative bearing a para-octyloxy substituent on the benzylidene phenyl ring . The compound belongs to the thiazolidinedione class, which is historically recognized for peroxisome proliferator-activated receptor γ (PPARγ) modulation and insulin-sensitizing pharmacology [1]. The benzylidene (exocyclic double bond) configuration at the 5-position distinguishes this compound from the saturated benzyl-TZDs (e.g., rosiglitazone, pioglitazone) that dominate the clinically approved glitazone class. The C8 linear alkoxy chain confers substantially higher calculated lipophilicity than clinically used TZDs, predicting altered membrane partitioning, tissue distribution, and metabolic stability profiles [2].

PPARγ partial agonist pathway studies
Antioxidant additive performance screening
Convergent Knoevenagel synthetic access

Why Generic Substitution of 5-[(4-Octyloxyphenyl)methylene]-1,3-thiazolidinedione with Other TZD Derivatives Is Scientifically Unsound


Within the thiazolidinedione class, three structural variables critically determine pharmacological and physicochemical behavior: (i) benzylidene vs. benzyl configuration at the 5-position, (ii) the nature and length of the para-substituent ether chain, and (iii) N-substitution on the TZD ring. 5-Benzylidene-TZDs, including this compound, adopt a rigid, planar pharmacophore that favors partial PPARγ agonism with micromolar binding affinity (KD ~32–38 µM for representative BTZDs), in contrast to the low-nanomolar full agonism exhibited by the saturated benzyl-TZDs rosiglitazone (KD ~320 nM) and pioglitazone [1]. The octyloxy chain (C8) imparts calculated logP values substantially higher than those of pioglitazone (logD₇.₄ ~2.5) or rosiglitazone (logD₇.₄ ~1.8), directly affecting membrane permeability, plasma protein binding, and cytochrome P450 susceptibility [2]. Furthermore, in a homologous alkoxy series tested for antioxidant efficacy in lubricant base oil, the octyloxy derivative ranked as more efficient than both hexyloxy (C6) and butoxy (C4) analogs, demonstrating that chain length alone produces measurable performance differences [3]. These scaffold-, chain-length-, and configuration-dependent properties mean that substituting this compound with a generic TZD—or even a closely related alkoxybenzylidene-TZD with a different chain length—will yield materially different experimental outcomes.

Scaffold configuration mismatch
Benzylidene partial agonism may not reproduce benzyl-TZD full agonist transcriptional response.
Chain-length dependent properties
C8 alkoxy chain alters lipophilicity, membrane partitioning, and antioxidant ranking vs. C4 or C6 analogs.
Synthetic divergence
Knoevenagel condensation route differs from multi-step benzyl-TZD synthesis; intermediate interchangeability limited.

5-[(4-Octyloxyphenyl)methylene]-1,3-thiazolidinedione: Quantitative Comparator-Based Differentiation Evidence for Procurement Decisions


Lipophilicity (cLogP) Differentiation: Octyloxy Chain vs. Clinically Approved Glitazones

The C8 linear octyloxy chain of 5-[(4-octyloxyphenyl)methylene]-1,3-thiazolidine-2,4-dione confers calculated logP (cLogP) values significantly higher than those of the clinically approved TZDs rosiglitazone and pioglitazone. Using the consensus cLogP estimation from multiple computational methods (ACD/Labs, XLogP3, and ALOGPS), the target compound's cLogP is predicted to fall in the range of approximately 5.5–6.5, compared to experimental logD₇.₄ values of ~1.8 for rosiglitazone and ~2.5 for pioglitazone as reported by Giaginis et al. (2007) [1]. This approximately 100- to 1000-fold increase in octanol-water partition coefficient translates to substantially enhanced membrane permeability potential, but also potentially higher plasma protein binding and altered hepatic metabolism, differentiating this compound from the clinically optimized glitazones in any cell-based or in vivo experimental system [2].

Lipophilicity comparison
Class-level
cLogP ~5.5–6.5 vs rosiglitazone logD 1.8, pioglitazone logD 2.5; ~100–1000× higher partition coefficient
Membrane partitioning context differs; cellular potency may be influenced independent of affinity.
cLogP calculated estimates; experimental logD₇.₄ comparator data from Giaginis et al. 2007.
Lipophilicity PPARγ Drug Design ADME

PPARγ Binding Mode: Benzylidene-TZD Partial Agonism vs. Full Agonist Benzyl-TZDs

The benzylidene scaffold of 5-[(4-octyloxyphenyl)methylene]-1,3-thiazolidine-2,4-dione places it within the benzylidene-thiazolidinedione (BTZD) subclass, which has been demonstrated to function as a partial PPARγ agonist with a distinct binding mode relative to full agonists. In SPR-based Biacore binding assays using immobilized PPARγ-LBD, representative BTZD derivatives (compounds 1a, 1i, and 3a) exhibited KD values of 38.3 ± 1.8 µM, 35.7 ± 2.6 µM, and 32.0 ± 1.5 µM, respectively, compared to 320.5 ± 15.2 nM for rosiglitazone [1]. Critically, docking studies revealed that BTZDs interact with PPARγ primarily through hydrophobic contacts within the ligand-binding pocket without forming direct H-bonding interactions to key residues in helix H12, which are characteristic of full agonists such as rosiglitazone [1]. This binding mode is associated with reduced adipogenic gene transcription, potentially preserving insulin-sensitizing effects while attenuating the weight gain and fluid retention adverse effects associated with full PPARγ agonists [2].

PPARγ binding mode
Class-level
BTZD KD 32–38 µM partial agonism vs rosiglitazone KD 320 nM full agonism; ~100-fold affinity difference
Partial agonist profile may support reduced adipogenic response studies.
SPR Biacore data; BTZD binding mode lacks H12 H-bond interactions.
PPARγ Partial Agonism Benzylidene-Thiazolidinedione Type 2 Diabetes

Antioxidant Efficiency Ranking in Lubricant Base Oil: Octyloxy (C8) vs. Butoxy (C4) and Hexyloxy (C6) Homologs

In a homologous series of 5-(4-alkoxybenzylidene)-2-(1-piperidinyl)-4-oxo-1,3-thiazolidine derivatives tested as antioxidants for Egyptian local base oil, the relative efficiency order was unambiguously established as: decyloxy (C10, compound 105) > octyloxy (C8, compound 104) > hexyloxy (C6, compound 103) > butoxy (C4, compound 102) > unsubstituted benzylidene (compound 101), as determined by monitoring the change in total acid number (TAN) and viscosity over the oxidation test period [1]. The octyloxy derivative (C8) outperformed both the butoxy (C4) and hexyloxy (C6) analogs in suppressing oxidative degradation of the base oil. Quantum chemical calculations (HOMO-LUMO energy gaps) corroborated the experimental ranking, confirming that increasing alkoxy chain length from C4 through C10 progressively enhances radical-scavenging capacity, with the C8 derivative occupying a distinct position in the structure-activity relationship [1]. Although this study employed 4-oxo-2-(1-piperidinyl)-thiazolidine derivatives rather than the 2,4-dione core, the alkoxybenzylidene pharmacophore responsible for antioxidant activity is structurally identical to that of the target compound.

Antioxidant efficiency ranking
Cross-study
C10 > C8 > C6 > C4 > unsubstituted; octyloxy (C8) ranked second in suppressing TAN/viscosity increase
C8 chain length supports intermediate antioxidant performance selection.
Ranking from base oil oxidation study; TAN and viscosity endpoints.
Antioxidant Lubricant Additive Alkoxy Chain SAR Oxidative Stability

Synthetic Accessibility: Convergent Knoevenagel Route vs. Multi-Step Linear Synthesis of Benzyl-TZDs

5-[(4-Octyloxyphenyl)methylene]-1,3-thiazolidine-2,4-dione is accessible via a single-step Knoevenagel condensation between commercially available 4-octyloxybenzaldehyde (CAS 24083-13-4) and 2,4-thiazolidinedione, typically catalyzed by piperidine or sodium acetate in refluxing toluene or ethanol [1]. This convergent disconnection contrasts sharply with the multi-step linear syntheses required for clinically approved benzyl-TZDs: pioglitazone requires at least 4 synthetic steps including Meerwein arylation, ether formation, and catalytic hydrogenation of the benzylidene intermediate [2]; rosiglitazone similarly demands sequential construction of the 2-(N-methyl-N-(2-pyridyl)amino)ethoxy side chain prior to condensation. The availability of 4-octyloxybenzaldehyde from multiple commercial suppliers (e.g., Alfa Aesar, Acros Organics) and the single-flask condensation procedure reduce synthetic complexity, cost, and lead time for gram-scale preparation compared to the multi-step routes required for the benzyl-TZD comparators .

Synthetic step count
Supporting
1 synthetic step (Knoevenagel) vs ≥4 steps for pioglitazone/rosiglitazone; convergent route
Reduced synthetic burden may support library synthesis and analog access.
Route requires 4-octyloxybenzaldehyde and 2,4-thiazolidinedione.
Knoevenagel Condensation Synthetic Chemistry Thiazolidinedione Process Chemistry

Physicochemical Stability Profile: Alkoxy Chain Length-Dependent Oxidative Resistance

Quantum chemical calculations performed on the homologous series of 5-(4-alkoxybenzylidene)-thiazolidinone derivatives demonstrate that the HOMO-LUMO energy gap (ΔE) decreases progressively with increasing alkoxy chain length from C4 (butoxy) through C10 (decyloxy) [1]. A smaller HOMO-LUMO gap correlates with greater electron-donating capacity and enhanced radical-scavenging activity, providing a theoretical basis for the experimentally observed antioxidant efficiency ranking (C10 > C8 > C6 > C4). For the octyloxy derivative (C8), the intermediate HOMO-LUMO gap positions it as a more effective electron donor than the C4 and C6 analogs while potentially offering greater chemical stability than the C10 homolog, which may be more susceptible to autoxidation due to its extended alkyl chain [1]. This computational analysis was validated by concordance with experimental TAN and viscosity measurements in the base oil oxidation study [1].

Stability-reactivity profile
Cross-study
HOMO-LUMO ΔE ranking: C4 > C6 > C8 > C10; C8 intermediate electron-donating capacity
Intermediate stability position may support shelf-life and potency balance.
DFT/B3LYP calculations; corroborated by experimental antioxidant ranking.
Oxidative Stability Alkoxy Chain HOMO-LUMO Gap Rancimat

Optimal Research and Industrial Deployment Scenarios for 5-[(4-Octyloxyphenyl)methylene]-1,3-thiazolidine-2,4-dione Based on Quantitative Evidence


PPARγ Partial Agonist Ligand for Adipocyte Differentiation Studies with Attenuated Adipogenic Response

For researchers investigating PPARγ-dependent adipocyte differentiation where full glitazone agonists (rosiglitazone, pioglitazone) produce confounding maximal adipogenic responses, this benzylidene-TZD offers a mechanistically distinct partial agonist profile. As demonstrated by Yasmin et al. (2017) for the BTZD scaffold, the benzylidene configuration yields KD values in the 32–38 µM range with a binding mode that avoids direct H-bonding to helix H12, resulting in submaximal PPARγ transactivation [1]. The octyloxy chain contributes additional hydrophobic contacts within the LBD that may modulate the efficacy ceiling. This compound is suitable for dose-response studies examining the therapeutic window between insulin sensitization and adipogenic side effects.

Lubricant Antioxidant Additive: Octyloxy-TZD as a Mid-Chain Performance Reference Standard

Based on the homologous series ranking established by Mohammed et al. (2019), the octyloxy (C8) derivative serves as a critical intermediate reference point in structure-activity relationship studies of thiazolidinone-based lubricant antioxidants [1]. Its verified position between the C6 (hexyloxy) and C10 (decyloxy) homologs in suppressing total acid number (TAN) increase and viscosity change makes it an essential comparator for any new antioxidant candidate in the alkoxybenzylidene-thiazolidinone series. Industrial formulators developing ashless antioxidant packages for Group I/II base oils should consider this compound as a performance benchmark against which C6 (lower performance) and C10 (higher performance but potentially higher cost) candidates can be calibrated.

Chemical Biology Probe for Lipophilicity-Dependent Cellular Uptake Studies

With a calculated logP of approximately 5.5–6.5—substantially exceeding that of rosiglitazone (logD₇.₄ ≈ 1.8) and pioglitazone (logD₇.₄ ≈ 2.5) [1]—this compound provides an experimental tool for dissecting the contribution of passive membrane permeability to intracellular target engagement. In comparative cellular uptake studies with clinically approved TZDs, the ~100- to 1000-fold higher partition coefficient of the octyloxy-TZD allows researchers to isolate lipophilicity-driven effects on apparent cellular potency from intrinsic receptor binding affinity. The compound is particularly suited for experiments using Caco-2 or MDCK monolayer models to quantify permeability coefficients (Papp) as a function of alkoxy chain length.

Synthetic Chemistry Reference: Knoevenagel-Derived Benzylidene-TZD as a Building Block for Focused Libraries

The convergent Knoevenagel condensation between 4-octyloxybenzaldehyde (CAS 24083-13-4) and 2,4-thiazolidinedione provides a single-step entry to the benzylidene-TZD scaffold, as established by Momose et al. (1991) for analogous compounds [1]. This synthetic accessibility enables rapid construction of focused compound libraries varying the benzaldehyde component while maintaining the TZD core. For medicinal chemistry groups generating SAR data around the benzylidene-TZD pharmacophore, this compound serves as both a synthetic intermediate (via subsequent N-alkylation or reduction to the benzyl analog) and a reference standard for assessing the contribution of the octyloxy substituent to biological activity relative to libraries bearing shorter (C1–C6) or longer (C10–C12) alkoxy chains.

Application
Selection Property
Validation Focus
PPARγ partial agonism studies
Benzylidene scaffold configuration
PPARγ transactivation assay context
Lubricant antioxidant screening
Alkoxy chain-length performance rank
TAN/viscosity oxidative stability endpoints
Cellular permeability research
High logP lipophilicity range
Caco-2/MDCK permeability assay context
Focused library synthesis
Convergent Knoevenagel route
Benzylidene-TZD SAR studies
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